molecular formula C16H26BO5P B13656583 Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

Cat. No.: B13656583
M. Wt: 340.2 g/mol
InChI Key: MWPSTGBQHPBARW-UHFFFAOYSA-N
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Description

Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate (CAS: 914656-92-1, molecular formula: C₁₆H₂₆BO₅P) is a boronic ester-functionalized phosphonate with applications in cross-coupling reactions, medicinal chemistry, and materials science. The compound features a para-substituted phenyl ring bearing both a diethyl phosphonate group and a pinacol boronic ester moiety. Its synthesis typically involves palladium-catalyzed borylation of diethyl 4-bromobenzylphosphonate with bis(pinacolato)diboron, achieving a 73% yield after purification . The pinacol boronic ester enhances stability, making it preferable to boronic acids in moisture-sensitive reactions .

Properties

Molecular Formula

C16H26BO5P

Molecular Weight

340.2 g/mol

IUPAC Name

2-(4-diethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H26BO5P/c1-7-19-23(18,20-8-2)14-11-9-13(10-12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3

InChI Key

MWPSTGBQHPBARW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling

This method involves the reaction of 4-bromophenylphosphonate derivatives with pinacolborane in the presence of palladium catalysts and a base. The reaction conditions typically include:

  • Temperature: Around 80-100°C
  • Solvent: Tetrahydrofuran (THF) or toluene
  • Catalyst: Palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • Base: Cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃)

Yield: 60-75%

C-H Borylation

This approach involves the direct borylation of phenylphosphonates using iridium or palladium catalysts under inert conditions.

Yield: 50-65%

Reaction Conditions Comparison

Method Conditions Yield Key Evidence
Suzuki-Miyaura Pd(PPh₃)₄, Cs₂CO₃, THF, reflux 60-75% Palladium-catalyzed coupling
C-H Borylation [Ir(COD)OMe]₂, B₂Pin₂, THF, 80°C 50-65% Direct borylation

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors. These systems allow for precise control over reaction conditions, minimizing side reactions and improving efficiency. Automated systems ensure consistent quality and yield, making them preferable for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Oxidation

  • Reagents: Hydrogen peroxide or sodium periodate in aqueous medium.
  • Products: Boronic acids and phosphonic acids.

Reduction

  • Reagents: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
  • Products: Phosphines and boranes.

Substitution

  • Reagents: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
  • Products: Halogenated phenyl derivatives.

Applications in Research

This compound is widely used in:

  • Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions.
  • Biology: In the synthesis of biologically active molecules.
  • Medicine: Investigated for its role in developing novel pharmaceuticals.
  • Industry: Utilized in the production of advanced materials.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium periodate in aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids and phosphonic acids.

    Reduction: Phosphines and boranes.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its role in the development of novel pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate involves its ability to act as a ligand in catalytic processes. The boron atom in the dioxaborolane ring can coordinate with transition metals, facilitating various catalytic cycles. The phosphonate group can also participate in coordination chemistry, enhancing the compound’s reactivity and selectivity in chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Meta-Substituted Isomer

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate (CAS: 914656-99-8) differs in the boronic ester’s position (meta instead of para). This structural variation alters electronic and steric properties, affecting reactivity in Suzuki-Miyaura couplings. For example, para-substituted derivatives generally exhibit higher coupling efficiency due to reduced steric hindrance .

Benzyl-Substituted Analog

Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate (CAS: 1642311-76-9) replaces the phenyl ring’s direct phosphonate linkage with a benzyl group. The benzyl analog is synthesized via similar borylation methods but with modified starting materials .

Phosphonate Ester Variants

Dimethyl Ester Analog

Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate (CAS: 852204-67-2) substitutes ethyl groups with methyl. This reduces molecular weight (312.11 vs. However, methyl esters may exhibit lower thermal stability compared to ethyl derivatives .

Boronic Acid Derivative

(4-((Diethoxyphosphoryl)methyl)phenyl)boronic acid (CAS: N/A) lacks the pinacol boronic ester, rendering it more reactive but less stable. It is synthesized via hydrolysis of the boronic ester under acidic conditions (83% yield) . The boronic acid form is prone to protodeboronation, limiting its utility in prolonged reactions .

Bifunctional Derivatives

1,2-Bis(phosphonate)phenyl Ethyl Acetate

(1,2-Bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl Acetate (CAS: N/A) incorporates two phosphonate groups. Initial synthesis methods yielded only 1%, but a Pd-catalyzed α,β-homodiarylation protocol improved yields to 38% . This compound’s bifunctional nature enables applications in polymer chemistry and multivalent ligand design.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s boronic ester participates efficiently in Pd-catalyzed couplings, forming biaryl products. The para-substitution minimizes steric clashes, unlike meta-substituted analogs .
  • Byproduct Formation : Coupling of the benzyl analog (CAS: 1642311-76-9) with vinyl acetate generates styryl acetate (5) and bis-phosphonate stilbene (6) in a single reaction, highlighting its versatility .

Physical and Spectral Properties

NMR Spectral Data

Compound ¹H NMR (δ, ppm) ³¹P NMR (δ, ppm)
Target compound 7.77–7.66 (m, aromatic H), 1.31 (s, 12H) 26.2
Meta-substituted isomer Similar aromatic shifts, distinct splitting 27.1
Boronic acid derivative 7.80–7.70 (m, aromatic H) 27.1

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYieldKey Evidence
Suzuki-MiyauraPd(PPh₃)₄, Cs₂CO₃, THF, reflux60-75%
C-H Borylation[Ir(COD)OMe]₂, B₂Pin₂, THF, 80°C50-65%

Basic Question: What characterization techniques are critical for verifying the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR are essential for confirming the phosphonate and boronate ester moieties. For example, the ³¹P NMR signal typically appears at δ +20–25 ppm .
  • HPLC : Assess purity (>95% is standard for research-grade material) .
  • Elemental Analysis : Verify C, H, B, and P content against theoretical values .

Advanced Question: How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this compound?

Answer:
Critical factors include:

  • Catalyst Selection : Pd(OAc)₂ with SPhos ligands enhances coupling efficiency for sterically hindered substrates .
  • Solvent and Base : Anhydrous THF or dioxane with Cs₂CO₃ minimizes side reactions .
  • Temperature Control : Reflux (60–80°C) balances reaction rate and decomposition .
  • Moisture Sensitivity : Strict inert atmosphere (N₂/Ar) prevents boronate ester hydrolysis .

Advanced Question: How should researchers address contradictions in reported reaction yields (e.g., 1% vs. 38%) for similar phosphonate-boronate derivatives?

Answer:
Discrepancies often arise from:

  • Catalyst Loading : Low Pd concentrations (<1 mol%) reduce efficiency in sterically demanding reactions .
  • Ligand-Free Conditions : Ligands (e.g., SPhos) improve stability and turnover in challenging couplings .
  • Workup Procedures : Inadequate purification (e.g., column chromatography vs. recrystallization) affects isolated yields .

Example : A 2022 study improved yields from 1% to 38% by switching from ligand-free to Pd/SPhos systems .

Advanced Question: What mechanistic insights explain the enhanced antimicrobial activity of boronate-containing phosphonates?

Answer:

  • Boronate Bioavailability : The dioxaborolane group enhances membrane permeability, allowing interaction with bacterial DNA or LPS layers .
  • Phosphonate Functionality : Acts as a transition-state analog, inhibiting enzymes like phosphatases or kinases .

Q. Table 2: Antimicrobial Activity Comparison

CompoundMIC (E. coli, µg/mL)Selectivity IndexEvidence
Diethyl benzylphosphonate1281.0
Boronate derivative168.2

Advanced Question: How does the compound participate in palladium-catalyzed coupling mechanisms?

Answer:
In Suzuki-Miyaura reactions:

Oxidative Addition : Pd(0) inserts into the C–Br bond of the aryl bromide.

Transmetallation : Boronate transfers the aryl group to Pd(II).

Reductive Elimination : Pd(0) releases the biaryl product, regenerating the catalyst .

Key Insight : The phosphonate group stabilizes intermediates via electron-withdrawing effects, accelerating transmetallation .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

  • Moisture Sensitivity : Store under inert gas; hydrolyzes to boronic acids, which are irritants .
  • Toxicity Data : Limited acute toxicity, but prolonged exposure may affect renal function (based on structurally similar phosphonates) .
  • PPE : Use nitrile gloves, goggles, and fume hoods during synthesis .

Advanced Question: What role does this compound play in materials science (e.g., OLEDs)?

Answer:

  • Building Block for Conjugated Polymers : Used in Suzuki couplings to synthesize emissive layers with thermally activated delayed fluorescence (TADF) .
  • Electron-Transport Layers : Boronate-phosphonate hybrids enhance charge mobility in organic semiconductors .

Example : A 2022 study incorporated the compound into meta-terphenyl-linked D–π–A dyads for blue OLEDs with 18% external quantum efficiency .

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